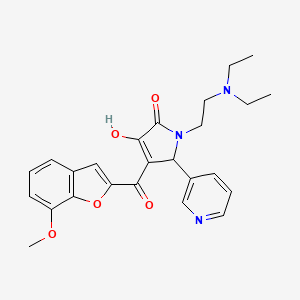

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Description

BenchChem offers high-quality 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-[2-(diethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-pyridin-3-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5/c1-4-27(5-2)12-13-28-21(17-9-7-11-26-15-17)20(23(30)25(28)31)22(29)19-14-16-8-6-10-18(32-3)24(16)33-19/h6-11,14-15,21,30H,4-5,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKXFWRQHNRIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(2-(diethylamino)ethyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its diverse functional groups contribute to its biological activity, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Structural Characteristics

The compound features a pyrrole ring fused with a methoxybenzofuran moiety, along with a hydroxyl group and a carbonyl group. These structural elements enable various interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C26H28N2O5 |

| Molecular Weight | 448.5 g/mol |

| IUPAC Name | 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one |

| SMILES | CCN(CC)CC(C1=C(C=CC(=C1)O)C(=O)C2=CC=CC=C2OC)N(C)C)C |

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors involved in cellular signaling pathways. The diethylamino group enhances membrane permeability, facilitating cellular uptake. Similar compounds have been shown to modulate pathways related to inflammation and apoptosis, suggesting that this compound may exhibit comparable effects.

Anti-inflammatory Effects

Research indicates that compounds similar to 1-(2-(diethylamino)ethyl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. These effects are crucial for developing anti-inflammatory therapies.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism is believed to involve the activation of caspases and the modulation of Bcl-2 family proteins, which are pivotal in regulating apoptosis.

Case Studies

- Study on Anti-inflammatory Activity : A study evaluated the efficacy of similar pyrrole derivatives in reducing inflammation in animal models, showing significant reductions in edema and inflammatory markers (e.g., TNF-alpha levels).

- Anticancer Activity Assessment : Another study focused on the cytotoxic effects of related compounds on breast cancer cells, reporting an IC50 value indicating potent activity against these cells.

Synthesis and Characterization

The synthesis typically involves multi-step organic reactions, utilizing catalysts such as palladium or copper salts. Characterization techniques like NMR spectroscopy and Mass Spectrometry confirm the identity and purity of the synthesized compound.

Stability and Reactivity

The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture. Its reactivity profile indicates potential interactions with electrophiles or nucleophiles due to its functional groups.

Applications in Research

This compound holds promise for applications in pharmacology and medicinal chemistry due to its structural features that suggest uses in developing new therapeutic agents targeting inflammatory diseases and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.